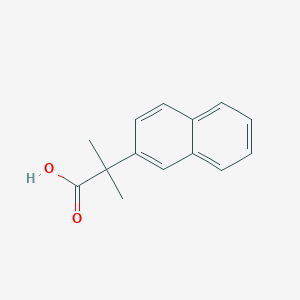
2-Methyl-2-(naphthalen-2-yl)propanoic acid
Vue d'ensemble
Description
“2-Methyl-2-(naphthalen-2-yl)propanoic acid” is a chemical compound with the CAS Number: 13365-41-8 . It has a molecular weight of 214.26 g/mol . The IUPAC name for this compound is 2-methyl-2-(2-naphthyl)propanoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14O2/c1-14(2,13(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,15,16) . The Canonical SMILES representation is CC(C)(C1=CC2=CC=CC=C2C=C1)C(=O)O .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.26 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass are both 214.099379685 g/mol . The Topological Polar Surface Area is 37.3 Ų . The compound is also characterized by a Heavy Atom Count of 16 .
Applications De Recherche Scientifique
Fluorescence Derivatisation of Amino Acids : 3-(Naphthalen-1-ylamino)propanoic acid, a related compound, has been used for the fluorescence derivatisation of amino acids. The derivatives exhibit strong fluorescence and are useful in biological assays (Frade et al., 2007).
Separation of Stereoisomeric Mixtures : Research on nafronyl-2-(diethylamino)ethyl 3-(naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoate, a compound with structural similarities, involved developing methods for separating stereoisomeric mixtures, critical due to differences in pharmacological activity among isomers (Kiwala et al., 2016).
Investigating Pharmacologically Active Compounds : Another study on nafronyl oxalate, which shares structural features, focused on efficient crystallization processes for separating racemates, emphasizing the importance of separating isomers due to their differing biological activities (Olbrycht et al., 2016).
Inhibitors of Retinoic Acid 4-Hydroxylase (CYP26) : Research involving the synthesis and evaluation of novel inhibitors like 3-imidazol-1-yl-2-methyl-3-[4-(naphthalen-2-ylamino)-phenyl]-propionic acid methyl ester highlighted their potential in enhancing the biological effects of all-trans retinoic acid, important in cancer therapeutics (Gomaa et al., 2011).
Colorimetric Sensing of Fluoride Anions : A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which are structurally related, showed their potential in naked-eye detection of fluoride anion in solution. This is significant for environmental and biological sensing applications (Younes et al., 2020).
Photophysical Study of Fluorophores : The photophysical behavior of probes like 1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one, in various solvents, was investigated. These studies are crucial in understanding probe behavior in biological systems (Cerezo et al., 2001).
Anticonvulsant Activity Evaluation : Novel naphthalen-2-yl acetate derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. This highlights the role of naphthalene derivatives in developing new therapeutic agents (Ghareb et al., 2017).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is recommended to handle this compound with care and follow all safety guidelines.
Propriétés
IUPAC Name |
2-methyl-2-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-14(2,13(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNVMRYMCIMZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=CC=CC=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472860 | |
| Record name | 2-methyl-2-(naphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(naphthalen-2-yl)propanoic acid | |
CAS RN |
13365-41-8 | |
| Record name | 2-methyl-2-(naphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(naphthalen-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

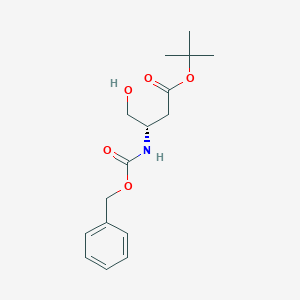
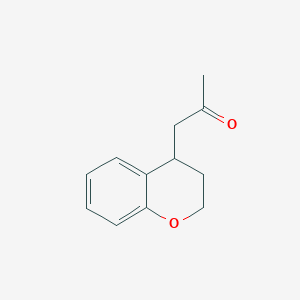
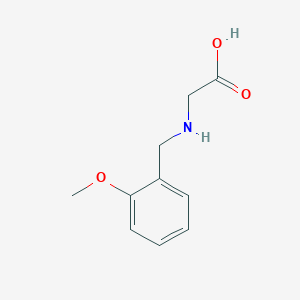
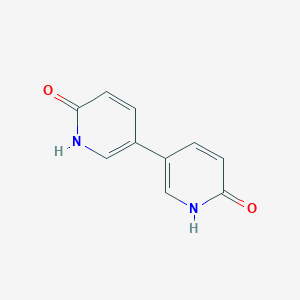

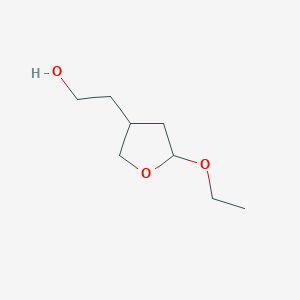

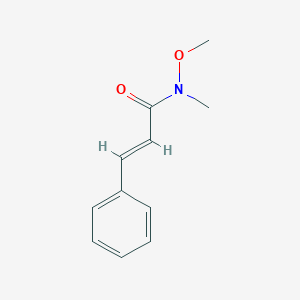
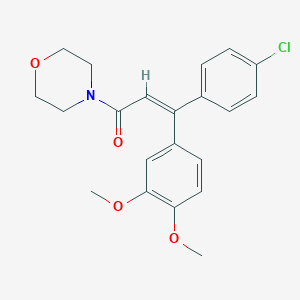
![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B180243.png)
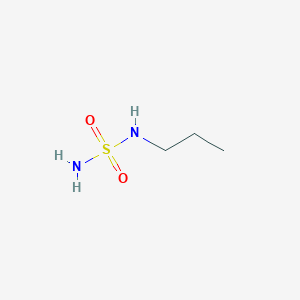
![7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B180248.png)
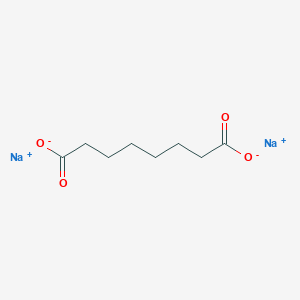
![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)